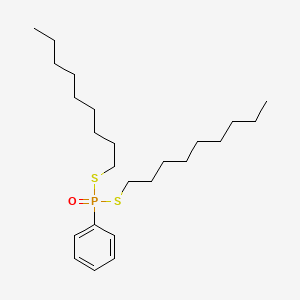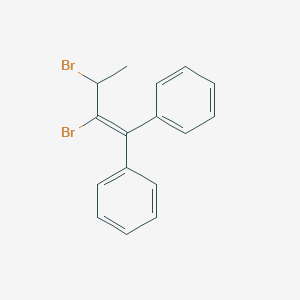
1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two bromine atoms attached to a butene backbone, which is further connected to two benzene rings
Métodos De Preparación
The synthesis of 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene typically involves the dibromination of butene derivatives. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions are generally mild, and the process can be carried out at room temperature. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding dibromo ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of debrominated butene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: It is utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene can be compared with other dibromoalkenes such as:
2,3-Dibromo-1-butene: Similar in structure but lacks the benzene rings, making it less versatile in certain applications.
1,1-Dibromo-3-methylbut-1-ene:
trans-2,3-Dibromo-2-butene-1,4-diol: Features hydroxyl groups, providing different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, but 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene stands out due to its combination of bromine atoms and benzene rings, offering a balance of reactivity and stability.
Propiedades
Número CAS |
88069-72-1 |
|---|---|
Fórmula molecular |
C16H14Br2 |
Peso molecular |
366.09 g/mol |
Nombre IUPAC |
(2,3-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
GKKDDKUJZNYFQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


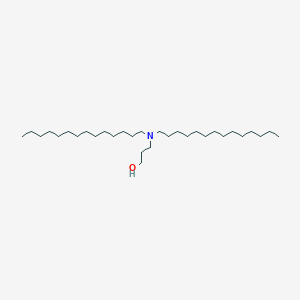

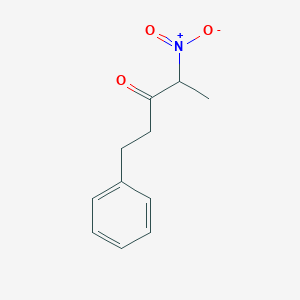

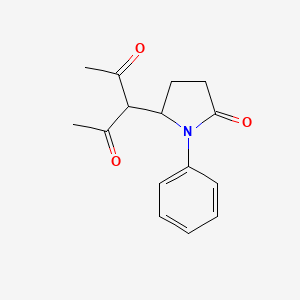
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
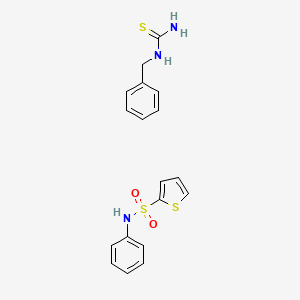
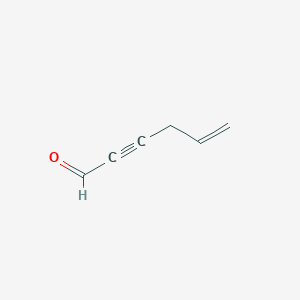
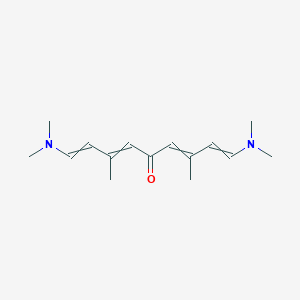
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
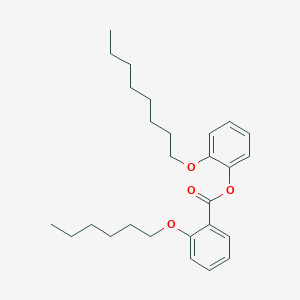
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
